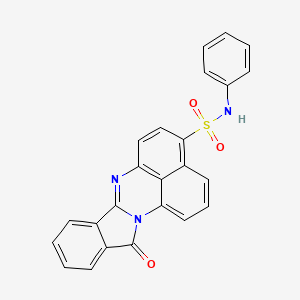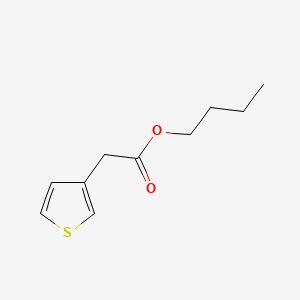
Butyl 3-thienylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 3-thienylacetate is an organic compound with the molecular formula C10H14O2S It is a thienyl derivative of butyl acetate, characterized by the presence of a thiophene ring attached to the acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-thienylacetate typically involves the esterification of 3-thienylacetic acid with butanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of environmentally friendly catalysts and solvents is also explored to make the process more sustainable.
化学反応の分析
Types of Reactions
Butyl 3-thienylacetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens, nitro groups, and alkyl groups can be introduced using reagents like halogens, nitric acid, and alkyl halides, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl 3-thienylmethanol.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Butyl 3-thienylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of butyl 3-thienylacetate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The ester group can undergo hydrolysis to release the active thiophene derivative, which can then interact with cellular targets. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
Butyl acetate: Lacks the thiophene ring, making it less reactive in certain chemical reactions.
3-Thienylacetic acid: Contains the thiophene ring but lacks the ester group, limiting its applications in esterification reactions.
Thiophene: A simpler structure without the ester group, used primarily in polymer chemistry.
Uniqueness
Butyl 3-thienylacetate is unique due to the presence of both the thiophene ring and the ester group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
特性
CAS番号 |
94023-52-6 |
|---|---|
分子式 |
C10H14O2S |
分子量 |
198.28 g/mol |
IUPAC名 |
butyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C10H14O2S/c1-2-3-5-12-10(11)7-9-4-6-13-8-9/h4,6,8H,2-3,5,7H2,1H3 |
InChIキー |
NMZFYSUKQWEIBV-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CC1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




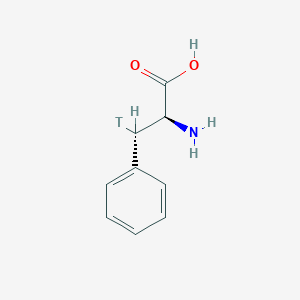
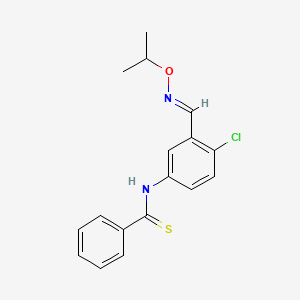
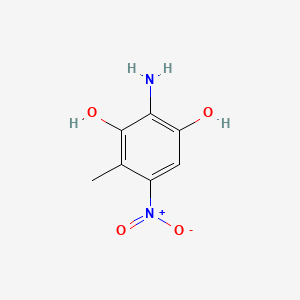
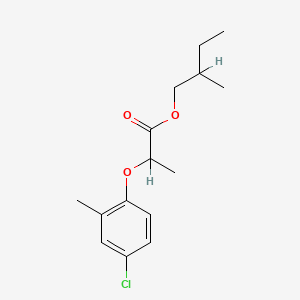
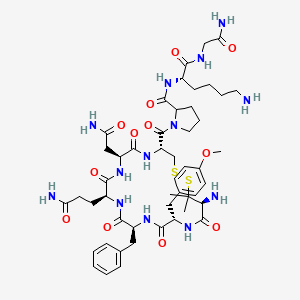
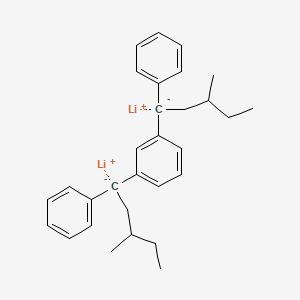
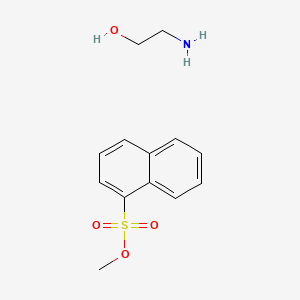

![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
